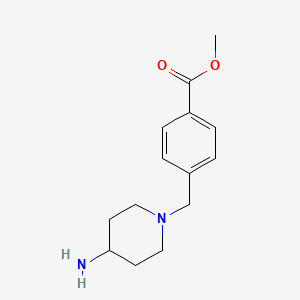
2,4'-Isomersodium picosulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4’-Isomersodium picosulfate is a chemical compound with the molecular formula C18H13NNa2O8S2. It is a derivative of picosulfuric acid and is commonly used as a stimulant laxative. This compound is known for its effectiveness in treating constipation and preparing the large bowel before colonoscopy or surgery .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 2,4’-isomersodium picosulfate typically involves the use of bisacodyl as the starting material. The synthetic route includes a hydrolysis reaction followed by a sulphating reaction. The process is characterized by its simplicity and suitability for industrial production .
Industrial Production Methods: The industrial production of 2,4’-isomersodium picosulfate involves the following steps:
Hydrolysis Reaction: Bisacodyl is hydrolyzed to form the intermediate compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4’-Isomersodium picosulfate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can be performed to modify the compound.
Substitution: Substitution reactions are common, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent being introduced.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
2,4’-Isomersodium picosulfate has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on cellular processes and interactions.
Medicine: Primarily used as a laxative for treating constipation and preparing the bowel for medical procedures.
Industry: Employed in the production of pharmaceuticals and other chemical products
Mécanisme D'action
The mechanism of action of 2,4’-isomersodium picosulfate involves its hydrolysis by colonic bacterial enzymes to form the active metabolite bis-(p-hydroxy-phenyl)-pyridyl-2-methane. This active compound stimulates colonic peristalsis by acting directly on the colonic mucosa, thereby increasing the secretion of water and electrolytes into the intestinal lumen .
Comparaison Avec Des Composés Similaires
Bisacodyl: Another stimulant laxative that is metabolized to the same active compound as 2,4’-isomersodium picosulfate.
Sodium picosulfate: A closely related compound with similar laxative properties.
Uniqueness: 2,4’-Isomersodium picosulfate is unique due to its specific isomeric structure, which may influence its pharmacokinetic properties and effectiveness as a laxative. Its preparation method and high purity standards also set it apart from other similar compounds .
Propriétés
Formule moléculaire |
C18H13NNa2O8S2 |
|---|---|
Poids moléculaire |
481.4 g/mol |
Nom IUPAC |
disodium;[2-[pyridin-2-yl-(4-sulfonatooxyphenyl)methyl]phenyl] sulfate |
InChI |
InChI=1S/C18H15NO8S2.2Na/c20-28(21,22)26-14-10-8-13(9-11-14)18(16-6-3-4-12-19-16)15-5-1-2-7-17(15)27-29(23,24)25;;/h1-12,18H,(H,20,21,22)(H,23,24,25);;/q;2*+1/p-2 |
Clé InChI |
BCLUBMNWNDZSHE-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C(=C1)C(C2=CC=C(C=C2)OS(=O)(=O)[O-])C3=CC=CC=N3)OS(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



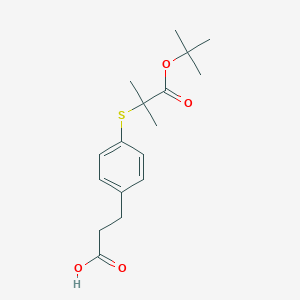
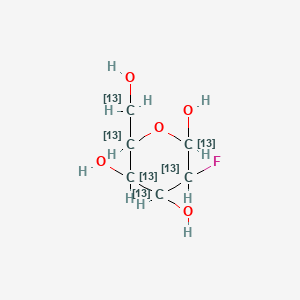
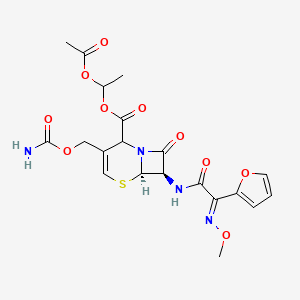
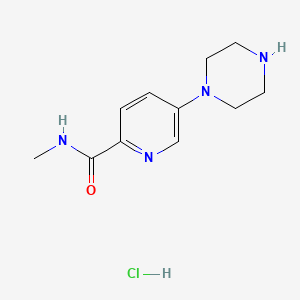
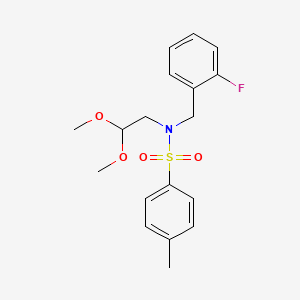

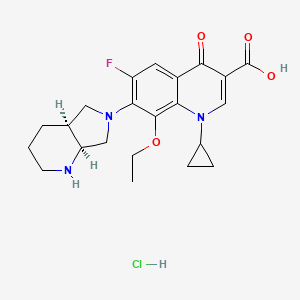
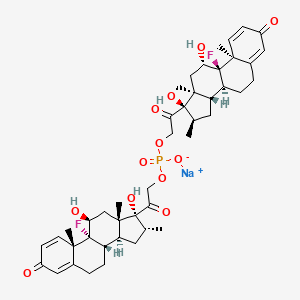
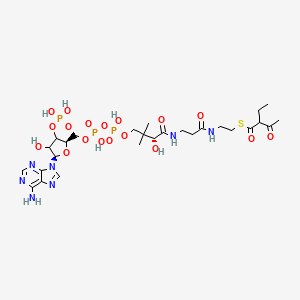
![3-cyclopropyl-5-((2-fluoro-4-iodophenyl)amino)-6,8-dimethyl-1-(3-nitrophenyl)pyrido[4,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B13848375.png)
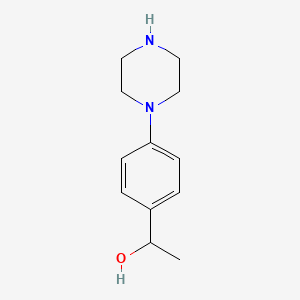
![1-(2-D-Glucopyranosylhydrazino)phthalazine; 1-Deoxy-1-[2-(1-phthalazinyl)hydrazinyl]-D-glucopyranose](/img/structure/B13848385.png)
